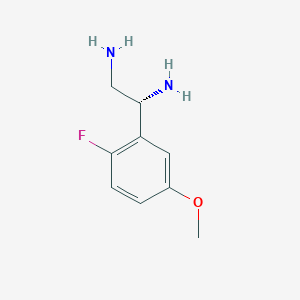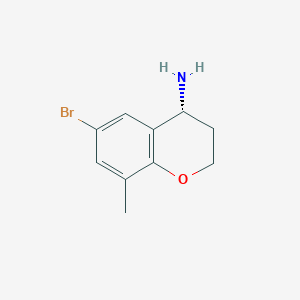![molecular formula C11H20FNO3 B15234574 tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B15234574.png)
tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate is a chemical compound with the molecular formula C11H21NO3 It is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a fluoro substituent, and a hydroxycyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluoro-hydroxycyclohexyl derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The fluoro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Chromium trioxide, potassium permanganate
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Alkyl or aryl halides, Grignard reagents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction of the fluoro substituent yields the corresponding hydrocarbon .
Scientific Research Applications
Chemistry
In chemistry, tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
In biology, this compound is used as a probe to study enzyme-substrate interactions and to investigate the role of specific functional groups in biological processes .
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. It has shown promise in preclinical studies for the treatment of certain diseases, including cancer and neurodegenerative disorders .
Industry
In industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and hydroxy groups play a crucial role in binding to these targets and modulating their activity. The compound may inhibit or activate specific pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- tert-ButylN-[(1R,2R,4R)-2-hydroxycyclohexyl]carbamate
- tert-ButylN-[(1R,2R,4R)-2-chloro-4-hydroxycyclohexyl]carbamate
- tert-ButylN-[(1R,2R,4R)-2-methyl-4-hydroxycyclohexyl]carbamate .
Uniqueness
tert-ButylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate is unique due to the presence of the fluoro substituent, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and bioavailability, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C11H20FNO3 |
|---|---|
Molecular Weight |
233.28 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8-,9-/m1/s1 |
InChI Key |
SSJLYZCXMMQWCU-IWSPIJDZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H](C[C@H]1F)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one](/img/structure/B15234493.png)












![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15234596.png)
